2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Description
Classification within Triazolo-Fused Heterocyclic Compounds
2-(2-Aminoethyl)-2H,3H-triazolo[4,3-a]pyridin-3-one hydrochloride belongs to the extensive family of triazolopyridines, which are characterized as heterocyclic chemical compounds featuring a triazole ring fused to a pyridine ring. The compound specifically falls under the classification of triazolopyridinone derivatives, which have emerged as valuable scaffolds for diverse applications in materials science, pharmaceuticals, and agrochemicals. Within this classification system, the compound demonstrates the characteristic nitrogen-containing heterocyclic structure that distinguishes triazolo-fused systems from other heterocyclic frameworks.
The molecular formula of 2-(2-aminoethyl)-2H,3H-triazolo[4,3-a]pyridin-3-one hydrochloride is C8H11ClN4O, with a molecular weight of 214.65 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and stability properties, making it particularly suitable for pharmaceutical applications. The Chemical Abstracts Service registry number for this compound is 1193389-09-1, which serves as its unique identifier in chemical databases.
The structural framework of this compound incorporates multiple nitrogen atoms within its fused ring system, contributing to its classification as a nitrogen-containing heterocycle. The presence of the triazole ring fused to the pyridine ring creates a bicyclic system that exhibits distinctive chemical reactivity patterns. The aminoethyl substituent at the 2-position of the triazole ring further enhances the compound's chemical diversity and potential for biological interactions.
Historical Development of Triazolopyridinone Scaffolds
The historical development of triazolopyridinone scaffolds represents a significant evolution in heterocyclic chemistry, with origins tracing back to early investigations into triazole-containing pharmaceutical compounds. The term triazolopyridine has been applied to describe both the fundamental heterocyclic structure and a specific class of antidepressant drugs whose chemical architecture incorporates triazolopyridine-derived ring systems. One of the most notable examples in this therapeutic class is trazodone, which established the foundation for subsequent research into triazolopyridinone derivatives.
The synthesis of triazolopyridines and related triazolopyrimidines has been extensively studied using modified Mitsunobu reaction conditions, starting from acylated 2-hydrazinopyridines under mild reaction conditions. These synthetic methodologies have proven to be valuable for generating derivatized triazolopyridines and have found general application in the formation of peptidomimetics when amino acids are employed as precursors. The development of these synthetic approaches has significantly expanded the accessibility of triazolopyridinone scaffolds for pharmaceutical research.
Recent advances in electrochemical synthesis have revolutionized the preparation of triazolopyridinone derivatives, particularly enabling the efficient synthesis of otherwise inaccessible chiral and sterically hindered variants. This electrochemical rearrangement methodology involves a tandem oxidative cyclization and 1,2-carbon migration process, allowing for the preparation of more than 60 functionalized triazolopyridinones under mild and sustainable conditions. The method has demonstrated particular value for late-stage modification of bioactive natural products, amino acids, and pharmaceutical compounds.
The compound 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has been specifically utilized in the preparation of trazodone congeners, which have demonstrated potent and selective inhibition of synaptosomal uptake of 5-hydroxytryptamine. This historical connection establishes the therapeutic relevance of the triazolopyridinone scaffold and highlights its continued importance in medicinal chemistry research.
Relationship to Triazolopyrimidine and Triazolopyridine Systems
The relationship between triazolopyridinone compounds and their triazolopyrimidine counterparts represents a fundamental aspect of heterocyclic chemistry, with both systems sharing structural similarities while exhibiting distinct chemical and biological properties. Triazolopyrimidines, which feature a triazole ring fused to a pyrimidine rather than a pyridine ring, have demonstrated diverse biological activities including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities.
The triazolopyrimidine family encompasses eight isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine variants being among the most stable configurations. These compounds can be synthesized through various chemical reactions, including 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidines annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a]pyrimidines rearrangement, and pyrimidotetrazine rearrangement. The synthetic versatility of triazolopyrimidines parallels that observed in triazolopyridine systems, demonstrating the robust nature of triazole-fused heterocyclic chemistry.
In pharmaceutical applications, both triazolopyrimidine and triazolopyridine scaffolds have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 2, an enzyme that repairs topoisomerase II-mediated DNA damage and contributes to cellular resistance against clinically used topoisomerase II poisons. Structure-activity relationship studies involving 47 analogues of both 5-phenyl triazolopyrimidine and bioisosteric triazolopyridine scaffolds have identified several derivatives with significant enzyme inhibition capabilities.
The fluorine modulation studies conducted on triazolopyrimidine systems have provided insights into species selectivity mechanisms that may also apply to triazolopyridine compounds. These investigations have revealed that triazolopyrimidines bind to target enzymes through overlapping but distinct binding modes, with hydrophobic interactions between fluorine and hydrocarbons providing significant binding energy to protein-ligand interactions.
Significance in Heterocyclic Medicinal Chemistry Research
The significance of 2-(2-aminoethyl)-2H,3H-triazolo[4,3-a]pyridin-3-one hydrochloride in heterocyclic medicinal chemistry research extends beyond its individual therapeutic potential to encompass its role as a representative compound within the broader triazolopyridinone family. The triazolo[4,3-a]pyridine scaffold has emerged as a new player in the field of indoleamine 2,3-dioxygenase-1 catalytic inhibitors, representing an atypical heme-binding scaffold that was previously underexploited among known heme binding moieties.
Structure-based virtual screening approaches have identified hit compounds displaying the triazolo[4,3-a]pyridine ring as the heme-binding scaffold, leading to in silico-guided design of analogues with sub-micromolar potency, high metabolic stability, and selectivity over related enzymes. This research has demonstrated the potential of triazolopyridine scaffolds to serve as platforms for developing highly selective and potent therapeutic agents.
The continued exploration of triazolopyridine scaffolds as platforms for p38 mitogen-activated protein kinase inhibition has further highlighted their medicinal chemistry significance. Structure-based drug design approaches have led to the synthesis and evaluation of C6 sulfur-linked triazolopyridine-based inhibitors, with metabolic deficiencies being overcome through strategic modifications such as changing the C6 linker from sulfur to methylene. X-ray crystallographic studies have confirmed the predicted binding orientations of these scaffolds in target enzymes, validating computational design approaches.
Recent pharmacological evaluations of triazolopyridinone derivatives originating from trazodone have identified compounds with multireceptor functional profiles exhibiting high potency at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Selected compounds have demonstrated dose-dependent effects in preclinical models, representing valuable leads for the development of novel atypical antipsychotic medications. These findings underscore the continued relevance of triazolopyridinone scaffolds in contemporary drug discovery efforts.
The compound's role as a pharmaceutical intermediate and building block in organic synthesis has been well-documented, with applications ranging from simple structural modifications to complex late-stage functionalization reactions. The versatility of the triazolopyridinone framework enables diverse chemical transformations, including nucleophilic substitution reactions, electrophilic aromatic substitution, and various cyclization reactions that expand the accessible chemical space for drug discovery applications.
Properties
IUPAC Name |
2-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12;/h1-3,5H,4,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMURBNHUJIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions within the desired parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted triazolopyridines .
Scientific Research Applications
Antidepressant Properties
One significant application of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is its role as a potential antidepressant. It has been found to act as a selective inhibitor of serotonin uptake in synaptosomes, similar to the mechanism of action of Trazodone . This suggests its utility in treating mood disorders by enhancing serotonergic activity.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit antimicrobial properties. For example, certain synthesized compounds have shown effectiveness against various bacterial strains and fungi . This opens avenues for developing new antimicrobial agents based on the triazolo[4,3-a]pyridine scaffold.
Neuroprotective Effects
Studies have reported that triazolopyridine derivatives possess neuroprotective effects. They may mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways . This property is particularly relevant for conditions like Alzheimer's disease.
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. As a member of the triazole family, it can be effective against certain weed species while being less harmful to crops. Its mechanism involves inhibiting specific enzymes crucial for plant growth .
Case Studies
- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls .
- Microbial Resistance : In vitro tests showed that certain derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . These findings support the potential for developing new treatments for antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The compound may also interfere with the replication of viral RNA or DNA, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of [1,2,4]Triazolo[4,3-a]Pyridin-3-One Derivatives
The following table summarizes key structural and pharmacological differences between the target compound and related derivatives:
Key Differences in Pharmacological Profiles
- Trazodone Hydrochloride : Acts as a SARI, inhibiting serotonin reuptake while antagonizing 5-HT₂A and α₁-adrenergic receptors. It is clinically used for depression and insomnia .
- Hexyl-Linked Derivatives : Extended linkers (e.g., hexyl) improve affinity for 5-HT₁A/5-HT₇ receptors, making them candidates for CNS disorders .
- Sulfonamide Derivatives: Substitutions like morpholinosulfonyl confer antimalarial properties, likely by targeting Plasmodium enzymes .
Biological Activity
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁ClN₄O
- Molecular Weight : 179.18 g/mol
- CAS Number : 56654-49-0
The compound features a triazolo-pyridine core structure, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against different bacterial strains.
- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
-
Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values comparable to established antibiotics. For instance:
- Against Staphylococcus aureus : MIC = 32 μg/mL
- Against Escherichia coli : MIC = 16 μg/mL
These values indicate that the compound exhibits moderate to strong antibacterial activity, suggesting potential as a therapeutic agent in treating infections caused by these pathogens .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Cytotoxicity and Antiproliferative Effects
Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: IC50 = 0.98 ± 0.08 µM
- MCF-7: IC50 = 1.05 ± 0.17 µM
- HeLa: IC50 = 1.28 ± 0.25 µM
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner and induces apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyridine derivatives is often influenced by their structural modifications. Studies suggest that:
- Substituents on the Triazole Ring : The presence of electron-donating groups enhances antibacterial activity.
- Aliphatic vs. Aromatic Groups : Long alkyl chains improve lipophilicity and cell permeability, which may enhance the overall efficacy of the compounds .
Case Studies
-
Antibacterial Evaluation :
A study synthesized several derivatives of triazolo[4,3-a]pyridine and evaluated their antibacterial properties using the microbroth dilution method. Among these, derivatives closely related to 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibited significant antibacterial activity comparable to first-line agents like ampicillin . -
Anticancer Activity :
Another investigation into the anticancer potential of triazolo derivatives revealed that modifications at specific positions on the triazole ring could significantly enhance antiproliferative effects against various cancer cell lines .
Q & A
Q. What is the primary mechanism of action for triazolopyridine-based compounds like Trazodone, and how might structural modifications (e.g., 2-aminoethyl substitution) alter pharmacological activity?
- Answer : Trazodone acts as a serotonin reuptake inhibitor (SSRI) and 5-HT2A receptor antagonist . The 2-aminoethyl substitution could enhance solubility or alter receptor binding kinetics. For instance, ethyl or propyl substituents in analogs influence serotonin transporter (SERT) affinity and metabolic stability . Computational docking studies and comparative binding assays (e.g., radioligand displacement) are recommended to evaluate structural effects .
Q. Which analytical techniques are suitable for characterizing triazolopyridine derivatives and their hydrochloride salts?
- Answer :
- Cyclic Voltammetry : Used to study electrochemical behavior, particularly redox-active moieties (e.g., the triazole ring) .
- HPLC-MS : Critical for purity assessment and detecting impurities (e.g., brominated or chlorinated analogs) .
- X-ray Diffraction : Resolves crystalline structure and salt formation (e.g., hydrochloride vs. hydrobromide) .
Advanced Research Questions
Q. How do CYP450 enzymes and transport proteins influence the pharmacokinetics of triazolopyridine derivatives, and what experimental models can predict drug-drug interactions?
- Answer : Trazodone is metabolized primarily by CYP3A4 and inhibits CYP2D6 . To assess 2-(2-aminoethyl) analogs:
- Use human liver microsomes (HLMs) to quantify metabolic stability.
- Employ CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways.
- Evaluate transporter interactions (e.g., ABCB1/P-gp) via bidirectional permeability assays .
Q. How can researchers resolve contradictory data on receptor binding affinities for triazolopyridine analogs?
- Answer : Contradictions may arise from assay conditions (e.g., cell type, radioligand concentration). Mitigation strategies:
- Standardize assays using HEK293 cells overexpressing human 5-HT2A or α1-adrenergic receptors .
- Validate findings with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
- Cross-reference structural data (e.g., piperazine ring substitution in ) to explain affinity variations.
Q. What synthetic routes are recommended for producing and characterizing impurities in triazolopyridine-based APIs?
- Answer : Impurity profiling requires:
- Regioselective bromination/chlorination : For analogs like 3-bromophenyl or 4-chlorophenyl derivatives .
- Salt metathesis : Hydrobromide impurities (e.g., Trazodone Related Compound D) are synthesized via HBr treatment .
- HPLC-DAD/ELSD : Quantify impurities at 0.1% sensitivity using USP reference standards .
Q. What structure-activity relationship (SAR) trends are observed for piperazine and alkyl chain modifications in triazolopyridine derivatives?
- Answer :
- Piperazine substitution : 3-Chlorophenyl groups enhance 5-HT2A antagonism, while ethyl or bromo substituents alter metabolic half-life .
- Alkyl chain length : Propyl chains (vs. ethyl) improve CNS penetration but increase CYP3A4-mediated oxidation .
- Aminoethyl modification : Preliminary data suggest improved aqueous solubility (e.g., cyclodextrin complexation in ), though in vivo efficacy requires validation.
Q. How does the hydrochloride salt form impact the stability and formulation of triazolopyridine compounds?
- Answer :
- Hygroscopicity : Trazodone hydrochloride is sparingly soluble in water but stable in 45% hydroxypropyl-β-cyclodextrin (23.3 mg/mL) .
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone moieties (e.g., triazole ring oxidation) .
- Salt disproportionation : Monitor via pH-solubility profiling and dynamic vapor sorption (DVS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
